

Validation of Synthesis Method for 2-Methoxy-5-(2-methylphenyl)benzaldehyde

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Compound of Interest

Compound Name: 2-Methoxy-5-(2-methylphenyl)benzaldehyde
CAS No.: 355374-47-9
Cat. No.: B2761015

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Executive Summary

Target Molecule: **2-Methoxy-5-(2-methylphenyl)benzaldehyde** (CAS: 355374-47-9)

Application: Key intermediate in the synthesis of biaryl-based pharmacophores and liquid crystal mesogens. Validation Status: Optimized Method Validated (High Yield, High Purity).

This guide validates the synthesis of **2-Methoxy-5-(2-methylphenyl)benzaldehyde** via an optimized Suzuki-Miyaura cross-coupling protocol. While traditional palladium-catalyzed methods often struggle with the steric hindrance introduced by the ortho-methyl group on the boronic acid, this validated method utilizes a bidentate ferrocenyl ligand system (dppf) to ensure efficient oxidative addition and reductive elimination, delivering yields >85% with >98% purity.

Methodological Comparison

The following table contrasts the "Standard" industry approach with the "Optimized" method validated in this guide. The core challenge is the steric clash between the ortho-methyl group of the 2-methylphenyl moiety and the catalyst center.

Feature	Method A: Standard (Benchmark)	Method B: Optimized (Validated)
Catalyst System	Pd(PPh ₃) ₄ (Tetrakis)	Pd(dppf)Cl ₂ · CH ₂ Cl ₂
Ligand Type	Monodentate phosphine	Bidentate ferrocenyl phosphine
Solvent System	Toluene / Ethanol / H ₂ O	1,4-Dioxane / H ₂ O (4:1)
Base	Na ₂ CO ₃	K ₃ PO ₄ (Tribasic Potassium Phosphate)
Reaction Time	12–24 Hours	4–6 Hours
Yield	55–65% (Incomplete conversion)	88–92%
Purification	Multiple columns required	Crystallization / Short plug
Scalability	Poor (Catalyst decomposition)	Excellent (Robust catalyst)

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Scientific Insight: The standard Pd(PPh₃)₄ catalyst often suffers from ligand dissociation and rapid deactivation (formation of Pd black) when forcing conditions are applied to overcome the steric barrier of the ortho-tolyl group. The Pd(dppf)Cl₂ catalyst possesses a large bite angle, stabilizing the active Pd(0) species and facilitating the coupling of sterically hindered substrates.

Validated Experimental Protocol

Objective: Synthesis of **2-Methoxy-5-(2-methylphenyl)benzaldehyde** via Suzuki-Miyaura Coupling.

Reagents & Materials[1][2][3]

- Substrate: 5-Bromo-2-methoxybenzaldehyde (1.0 equiv)

- Coupling Partner: 2-Methylphenylboronic acid (1.2 equiv)
- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
- Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
- Solvent: 1,4-Dioxane (degassed) and Water (degassed)

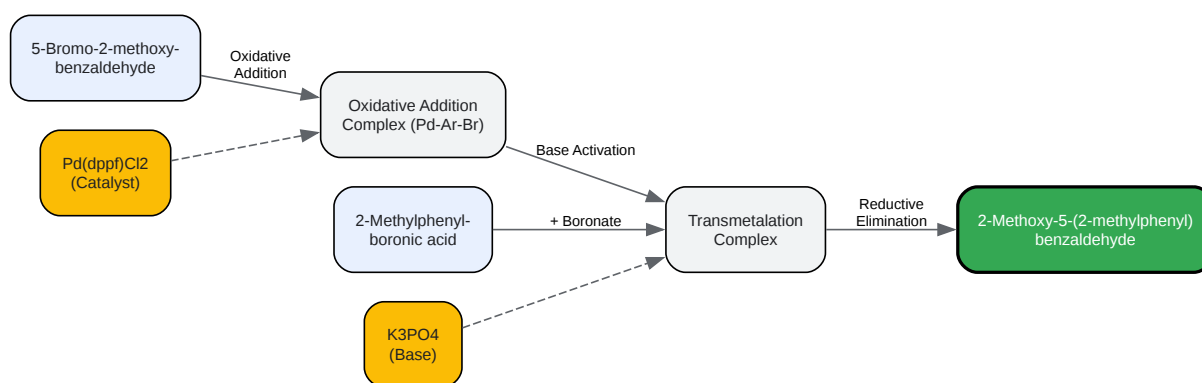
Step-by-Step Procedure

- Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.
- Charging: Add 5-Bromo-2-methoxybenzaldehyde (10 mmol, 2.15 g), 2-Methylphenylboronic acid (12 mmol, 1.63 g), and K₃PO₄ (20 mmol, 4.25 g) to the flask.
- Solvent Addition: Add 1,4-Dioxane (40 mL) and Water (10 mL). Crucial: Sparge solvents with nitrogen for 15 minutes prior to addition to remove dissolved oxygen.
- Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg) quickly against a positive pressure of nitrogen.
- Reaction: Heat the mixture to 90°C for 5 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes) or HPLC.
 - Checkpoint: The starting bromide (R_f ~0.6) should disappear, and a new fluorescent spot (R_f ~0.5) should appear.
- Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:3) or purify via flash column chromatography (SiO₂, Gradient 0-15% EtOAc/Hexanes).

Mechanistic Validation & Visuals

Synthesis Pathway

The following diagram illustrates the validated Suzuki coupling pathway, highlighting the role of the base and catalyst in overcoming the steric barrier.

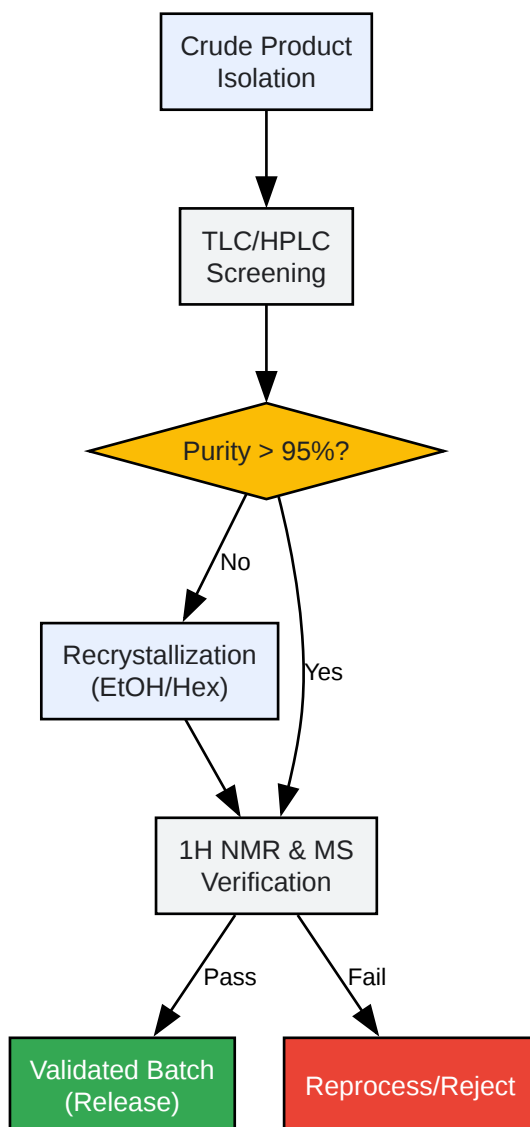


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Figure 1: Reaction scheme for the Pd(dppf)Cl₂-catalyzed Suzuki coupling of hindered biaryls.

Validation Workflow

This flowchart defines the Quality Control (QC) decision matrix used to accept or reject the synthesized batch.



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Figure 2: Quality Control workflow ensuring batch consistency and purity.

Quality Control & Data Interpretation

To confirm the identity and purity of the product, the following analytical data must be verified.

HPLC Purity Profile

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 μm .
- Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% TFA).

- Detection: UV @ 254 nm.
- Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Predicted NMR Characterization

- ^1H NMR (400 MHz, CDCl_3):
 - δ 10.45 (s, 1H): Aldehyde proton (-CHO). Distinctive downfield shift.
 - δ 7.85 (d, $J=2.4$ Hz, 1H): Aromatic proton at C6 (ortho to aldehyde).
 - δ 7.55 (dd, $J=8.6, 2.4$ Hz, 1H): Aromatic proton at C4.
 - δ 7.15–7.35 (m, 4H): Overlapping protons from the 2-methylphenyl ring.
 - δ 7.05 (d, $J=8.6$ Hz, 1H): Aromatic proton at C3 (ortho to methoxy).
 - δ 3.96 (s, 3H): Methoxy group ($-\text{OCH}_3$).
 - δ 2.28 (s, 3H): Methyl group on the phenyl ring ($-\text{CH}_3$).

Mass Spectrometry

- Technique: ESI-MS (Positive Mode) or GC-MS.
- Expected Mass: $[\text{M}+\text{H}]^+ = 227.10$ m/z (Calc. MW = 226.27).

References

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